Diamminetetrachloroplatinum is classified under coordination compounds, specifically as a platinum(IV) complex. Its chemical formula is , indicating that it contains two ammine ligands and four chloride ligands coordinated to a platinum center. The oxidation state of platinum in this compound is +4, which is significant for its reactivity and biological interactions.
The synthesis of diamminetetrachloroplatinum typically involves the reaction of platinum(IV) chloride with ammonia. The following steps outline a common synthetic route:
The synthesis can be optimized by adjusting parameters such as temperature, concentration, and pH to maximize yield and purity .
Diamminetetrachloroplatinum has a square planar geometry typical for d8 metal complexes. The molecular structure can be described as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy are often employed to characterize the molecular structure and confirm the identity of the synthesized compound .
Diamminetetrachloroplatinum participates in various chemical reactions, primarily involving reduction processes that convert it into active platinum(II) species. Key reactions include:
The kinetics of these reactions can vary based on the concentration of reducing agents and environmental conditions, often following pseudo-first-order kinetics under excess reducing agent scenarios .
The mechanism of action of diamminetetrachloroplatinum involves several key steps:
This mechanism highlights the importance of understanding both the chemical properties and biological interactions of platinum-based drugs.
Diamminetetrachloroplatinum exhibits several notable physical and chemical properties:
These properties are crucial for determining its formulation and delivery methods in therapeutic applications.
Diamminetetrachloroplatinum has significant scientific applications, particularly in oncology:
Diamminetetrachloroplatinum is systematically identified as a platinum(IV) center coordinated by two ammine (NH₃) ligands and four chloride (Cl⁻) ions. Its molecular formula is Cl₄H₆N₂Pt, with a molecular weight of 368.90 g/mol [1] [7]. Two isomeric forms exist due to the spatial arrangement of ligands:
Nomenclature follows IUPAC conventions:
Table 1: Chemical Identifiers for Diamminetetrachloroplatinum Isomers
Property | cis-Isomer | trans-Isomer |
---|---|---|
CAS Number | 16893-05-3 | 16893-06-4 |
Molecular Formula | Cl₄H₆N₂Pt | Cl₄H₆N₂Pt |
SMILES | N.N.ClPt(Cl)Cl | [NH3]Pt(Cl)(Cl)(Cl)Cl |
IUPAC Name | Azanide; tetrachloroplatinum(2+) | Tetrachloridobis(ammine)platinum(IV) |
Diamminetetrachloroplatinum emerged during pivotal 18th–19th century investigations that reshaped coordination theory:
Table 2: Werner’s Conductivity Studies on Platinum(IV) Ammines
Compound (Historical Formula) | Modern Formulation | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Postulated Ions |
---|---|---|---|
PtCl₄·6NH₃ | [Pt(NH₃)₆]Cl₄ | High (~500) | [Pt(NH₃)₆]⁴⁺ + 4Cl⁻ |
PtCl₄·4NH₃ | [Pt(NH₃)₄Cl₂]Cl₂ | Moderate (~300) | [Pt(NH₃)₄Cl₂]²⁺ + 2Cl⁻ |
PtCl₄·2NH₃ | [Pt(NH₃)₂Cl₄] | Low (<50) | Neutral molecule |
Diamminetetrachloroplatinum exemplifies key features of octahedral Pt(IV) complexes:
[Ptᴵⱽ(NH₃)₂Cl₄] + 2e⁻ → [Ptᴵᴵ(NH₃)₂Cl₂] + 2Cl⁻
This reductive activation underpins its role as a prodrug in anticancer research [4] [6] [10].
Table 3: Axial Ligand Modifications in Pt(IV) Prodrug Design
Modification Type | Example Ligands | Functional Impact |
---|---|---|
Hydrophobicity Enhancers | Long-chain carboxylates | Improved cellular uptake |
Bioactive Conjugates | Aspirin, HA inhibitors | Dual-mechanism cytotoxicity |
Photoactivatable Groups | Azide (N₃⁻), aryl groups | Light-triggered reduction |
Nanocarrier Anchors | Maleimide, alkyne | Conjugation to polymeric nanoparticles |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: